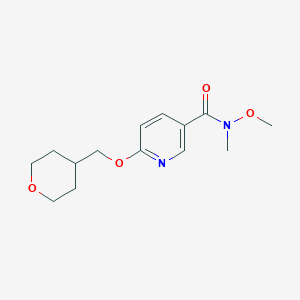
N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, also known as MMTPN, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MMTPN is a nicotinamide derivative that has been synthesized using a specific method.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticoccidial Activity
Research on compounds derived from furans, specifically those involving pyranone derivatives, has demonstrated significant antimicrobial and anticoccidial activities. Georgiadis (1976) synthesized amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one, which showed both in vitro antimicrobial activity and potent activity as coccidiostats when administered to chickens, indicating their potential use in veterinary medicine and microbial infection control (Georgiadis, 1976).
Antineoplastic Activities
Ross (1967) investigated the antineoplastic activities of 6-substituted nicotinamides, including methoxy derivatives, against Walker rat carcinoma and mouse lymphoid leukemia, L1210, showing moderate activity against the leukemia. This suggests that structurally related compounds, such as N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, could have potential applications in cancer research (Ross, 1967).
Synthesis of Novel Compounds
The synthesis of new molecules based on similar structural frameworks has been explored for various applications, including the design of bisubstrate inhibitors for enzymes like Nicotinamide N-methyltransferase (NNMT). Babault et al. (2018) described the discovery of a bisubstrate NNMT inhibitor, highlighting the role of these compounds in regulating metabolic pathways and their potential in therapeutic applications (Babault et al., 2018).
Propiedades
IUPAC Name |
N-methoxy-N-methyl-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-16(18-2)14(17)12-3-4-13(15-9-12)20-10-11-5-7-19-8-6-11/h3-4,9,11H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQQFKKDMQYMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=C(C=C1)OCC2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

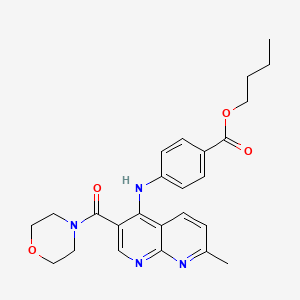
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2795407.png)
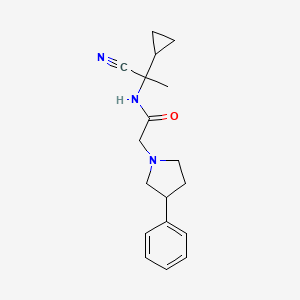
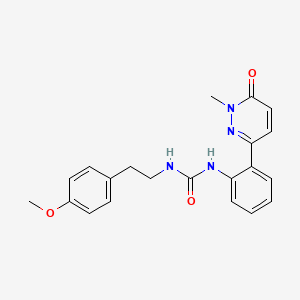
![2-[[[5-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]-5-oxopentanoyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B2795410.png)
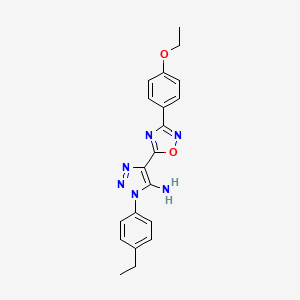

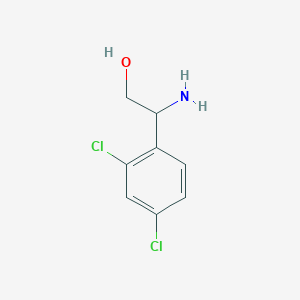
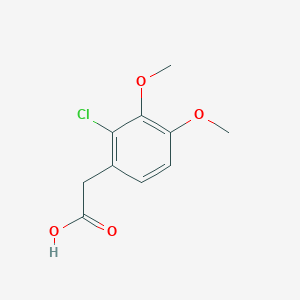
methanone](/img/structure/B2795421.png)
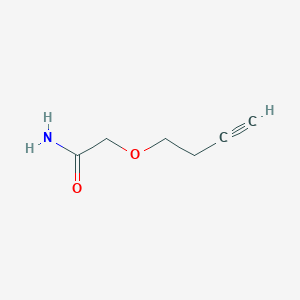
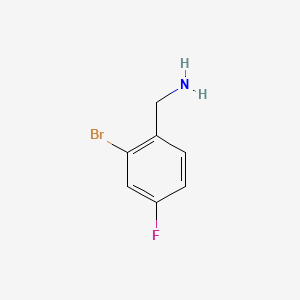
![3-Phenyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyridazine](/img/structure/B2795427.png)
![(E)-4-(N,N-diethylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2795429.png)